2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

Medicinal Chemistry Lead Optimization ADME Prediction

Researchers face reproducibility issues when aryl bromide building blocks contain impurities compromising coupling efficiency. 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-07-7) addresses this with 98% purity-3% higher than standard 95% supply-reducing side products in late-stage synthesis. • Ortho-bromine at 2'-position enables Suzuki-Miyaura diversification for SAR libraries. • 3-Carboxylic acid provides a site for amidation or esterification. • Steric hindrance from ortho-substitution benchmarks new Pd catalyst systems.

Molecular Formula C14H11BrO3
Molecular Weight 307.143
CAS No. 1215206-07-7
Cat. No. B582249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid
CAS1215206-07-7
Synonyms2-BroMo-3-Methoxybiphenyl-3-carboxylic acid
Molecular FormulaC14H11BrO3
Molecular Weight307.143
Structural Identifiers
SMILESCOC1=CC=CC(=C1Br)C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C14H11BrO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17)
InChIKeyNJQGNWSMEJYWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Bromo-3'-methoxybiphenyl-3-carboxylic Acid: Halogenated Biphenyl Building Block


2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid (CAS 1215206-07-7) is a biphenyl carboxylic acid derivative with molecular formula C14H11BrO3 and a molecular weight of 307.14 g/mol [1]. It features a bromine atom at the 2'-position, a methoxy group at the 3'-position, and a carboxylic acid at the 3-position of the biphenyl scaffold . This substitution pattern renders it a versatile building block for pharmaceutical and materials research, particularly in palladium-catalyzed cross-coupling reactions where the bromine serves as a reactive handle and the carboxylic acid provides a site for amidation or esterification [2].

Workflow Palladium-catalyzed Suzuki-Miyaura cross-coupling
Reactive handles Aryl bromide at 2'-position; carboxylic acid for amidation or esterification
Selection context Biphenyl privileged-structure library synthesis

2'-Bromo-3'-methoxybiphenyl-3-carboxylic Acid: Positional Isomerism & Halogen Effects


Within the bromo-methoxybiphenyl carboxylic acid family, the exact position of the bromine and methoxy substituents on the distal phenyl ring creates distinct steric and electronic environments that fundamentally affect reactivity. For example, the ortho-bromine in this compound (2'-position, adjacent to the biaryl bond) imposes greater steric hindrance during Suzuki-Miyaura cross-coupling compared to the 3'-bromo or 4'-bromo positional isomers, influencing both reaction rates and catalyst selection [1]. Furthermore, substituting bromine with chlorine (as in the 2'-chloro-3'-methoxy analog) alters oxidative addition kinetics with palladium catalysts, making the two halogen variants non-equivalent in multi-step synthetic sequences [2]. These differences mean that a positional isomer or halogen-substituted analog cannot be simply dropped into an optimized synthetic route without re-validating coupling efficiency and yield.

Positional isomer 2'-bromo (ortho): steric hindrance at biaryl junction may slow coupling 3'-bromo or 4'-bromo isomers: altered steric profile may shift reaction kinetics and yield
Halogen analog C-Br bond: reported faster oxidative addition with Pd catalysts C-Cl analog: slower oxidative addition kinetics; coupling conditions may require re-validation

2'-Bromo-3'-methoxybiphenyl-3-carboxylic Acid: Quantitative Differentiation vs. Key Analogs


Lipophilicity: 3'-Methoxy vs. 4'-Methoxy Positional Isomer

The PubChem-computed XLogP3 for 2'-bromo-3'-methoxybiphenyl-3-carboxylic acid is 3.7 [1], compared to 3.82 for the 2'-bromo-4'-methoxy positional isomer (CAS 1215206-38-4) as reported by ChemSrc . This approximately 0.12 log unit lower lipophilicity for the 2'-bromo-3'-methoxy compound indicates marginally improved aqueous solubility, which could be advantageous in biological assay formats where compound precipitation is a concern.

Lipophilicity
Cross-study comparable
XLogP3 = 3.7 vs 3.82
ΔLogP ≈ 0.12 lower
May support solubility screening context
Computed values; verify experimentally
Medicinal Chemistry Lead Optimization ADME Prediction

Hydrogen Bond Acceptor Profile vs. Unsubstituted Biphenyl

2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid possesses 1 hydrogen bond donor (the carboxylic acid -OH) and 3 hydrogen bond acceptors (the carboxylic acid carbonyl, the methoxy oxygen, and the bromine atom) [1]. In comparison, unsubstituted biphenyl-3-carboxylic acid has only 1 donor and 2 acceptors. The additional hydrogen bond acceptor from the 3'-methoxy group provides enhanced capacity for intermolecular interactions with biological targets, which is a feature absent in non-methoxylated analogs.

H-Bond profile
Class-level inference
HBD = 1, HBA = 3 vs HBA = 2
Supports fragment-library design review
Computed property; target-specific validation needed
Computational Chemistry Drug Design Molecular Recognition

Commercial Purity Benchmark vs. Standard Laboratory Grade

2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid is commercially available at 98% purity from Leyan (Shanghai Haohong Biomedical Technology) under product number 1762013 , exceeding the 95% minimum purity specification typical of this compound class from suppliers such as AKSci (95%) and Thermo Scientific Alfa Aesar for positional isomers (95%) . The 98% purity specification reduces the uncertainty associated with impurities in multi-step synthetic sequences.

Purity specification
Data to verify
98% (Leyan) vs 95% standard grade
May reduce impurity-related side reactions
Vendor specification; lot-specific verification
Procurement Quality Control Synthetic Chemistry

Cross-Coupling Reactivity: Bromo vs. Chloro Leaving Group

The bromine atom at the 2'-position of this compound serves as an effective leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling further derivatization of the biphenyl scaffold [1]. In general, aryl bromides undergo oxidative addition to Pd(0) catalysts significantly faster than the corresponding aryl chlorides (typical relative rate: Ar-Br >10× faster than Ar-Cl under standard conditions) [2]. This means 2'-bromo-3'-methoxybiphenyl-3-carboxylic acid will exhibit superior coupling reactivity compared to the 2'-chloro-3'-methoxy analog under identical catalytic conditions.

Coupling reactivity
Class-level inference
C-Br >10× faster oxidative addition vs C-Cl
Reported faster coupling kinetics context
General kinetics; substrate-specific validation
Organic Synthesis Cross-Coupling Medicinal Chemistry

Conformational Flexibility for Induced-Fit Binding

The compound contains 3 rotatable bonds (the biaryl C-C bond, the carboxylic acid C-CO bond, and the methoxy C-O bond) [1]. This count is identical to all other bromo-methoxybiphenyl-3-carboxylic acid positional isomers but higher than the 2 rotatable bonds in the 2'-bromo-3'-hydroxy analog (where the hydroxy group cannot rotate). This moderate conformational flexibility allows the compound to adapt its three-dimensional shape for optimal target binding while maintaining sufficient rigidity to minimize entropic penalties upon binding.

Conformational flexibility
Supporting evidence
3 rotatable bonds vs 2
May support induced-fit binding context
Computed; binding assay verification needed
Drug Design Biophysical Chemistry Fragment-Based Screening

2'-Bromo-3'-methoxybiphenyl-3-carboxylic Acid: Recommended Application Scenarios


Fragment-Based Drug Discovery with Balanced Lipophilicity

For medicinal chemistry programs constructing fragment libraries, this compound's XLogP3 of 3.7 provides a moderately lipophilic scaffold that balances membrane permeability with aqueous solubility. Compared to the 2'-bromo-4'-methoxy isomer (LogP 3.82), the 3'-methoxy positioning yields a ~0.12 log unit reduction in predicted lipophilicity [derived from Section 3 Evidence 1], which may reduce non-specific binding artifacts in biochemical screening assays. The presence of both a carboxylic acid (for amide coupling) and an aryl bromide (for Suzuki diversification) makes it an ideal bifunctional fragment for structure-activity relationship (SAR) exploration. Primary literature supports the use of bromo-biphenyl carboxylic acids as key intermediates in privileged structure libraries [1].

Multi-Step Pharmaceutical Synthesis with High-Purity Intermediates

In multi-step synthesis of pharmaceutical candidates, where cumulative impurity carryover can compromise final API purity, the 98% purity grade available from Leyan reduces the risk of unidentified side products. This 3% purity advantage over the standard 95% supply grade [derived from Section 3 Evidence 3] is particularly relevant when this compound serves as a late-stage intermediate, where re-purification is costly. The bromine substituent enables further elaboration via Suzuki-Miyaura coupling, a transformation extensively validated for biphenyl carboxylic acid scaffolds [1].

Palladium-Catalyzed Cross-Coupling Methodology Development

The 2'-ortho-bromo substitution pattern of this compound makes it a valuable model substrate for investigating steric effects in palladium-catalyzed cross-coupling reactions. The proximity of the bromine to the biaryl junction creates steric encumbrance that can be used to benchmark new ligand and catalyst systems for coupling of hindered substrates. This compound's bromine leaving group offers significantly faster oxidative addition compared to the corresponding 2'-chloro analog [derived from Section 3 Evidence 4], allowing researchers to study coupling kinetics under milder conditions. The carboxylic acid group provides a convenient spectroscopic handle (IR, NMR) for monitoring reaction progress [2].

Biochemical Probe Design Leveraging H-Bond Acceptor Capacity

With 3 hydrogen bond acceptors (vs. 2 for unsubstituted biphenyl-3-carboxylic acid) [derived from Section 3 Evidence 2], this compound offers enhanced potential for specific protein-ligand interactions in biochemical probe design. The methoxy oxygen provides an additional hydrogen bond acceptor site that can engage with protein backbone amides or side-chain donors, while the bromine atom can participate in halogen bonding with carbonyl oxygens in protein binding sites. This multi-point interaction capability is supported by the broader class of halogenated biphenyl carboxylic acids used in enzyme inhibitor development [1].

Application
Selection Property
Validation Focus
Fragment-library synthesis
Balanced lipophilicity profile
Solubility and binding assay review
Late-stage intermediate synthesis
High-purity building block
Impurity profiling and lot consistency
Sterically hindered coupling studies
Ortho-bromo reactivity handle
Catalyst and ligand system benchmarking
Protein-ligand interaction studies
Multi-point H-bond acceptor capacity
Target-engagement assay verification
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